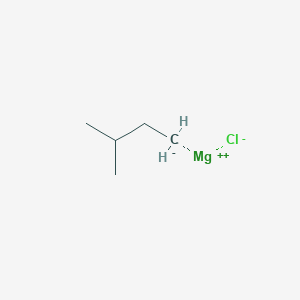

magnesium;2-methylbutane;chloride

Descripción

Magnesium;2-methylbutane;chloride, systematically named 1,1-dimethylpropylmagnesium chloride (CAS 28276-08-6), is a Grignard reagent with the formula $(\text{CH}2\text{CH}2\text{C}(\text{CH}3)2)\text{MgCl}$. Grignard reagents are organomagnesium compounds widely used in organic synthesis for forming carbon-carbon bonds via nucleophilic addition reactions .

Structure and Synthesis:

The compound is synthesized by reacting 2-methylbutyl chloride (tert-amyl chloride) with magnesium metal in anhydrous ether or tetrahydrofuran (THF) under inert conditions. The reaction follows the standard Grignard preparation protocol:

$$

\text{R-X} + \text{Mg} \rightarrow \text{R-Mg-X}

$$

where $ \text{R} = \text{tert-amyl} $ (2-methylbutyl) and $ \text{X} = \text{Cl} $. This method aligns with industrial Grignard synthesis practices, as exemplified in the production of p-chlorobenzylmagnesium chloride .

Propiedades

Fórmula molecular |

C5H11ClMg |

|---|---|

Peso molecular |

130.90 g/mol |

Nombre IUPAC |

magnesium;2-methylbutane;chloride |

InChI |

InChI=1S/C5H11.ClH.Mg/c1-4-5(2)3;;/h5H,1,4H2,2-3H3;1H;/q-1;;+2/p-1 |

Clave InChI |

UFMOYBQMCZTELA-UHFFFAOYSA-M |

SMILES canónico |

CC(C)C[CH2-].[Mg+2].[Cl-] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

magnesium;2-methylbutane;chloride is prepared by reacting 3,3-dimethylpropyl chloride with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the magnesium from reacting with moisture or oxygen. The general reaction is as follows:

3,3-Dimethylpropyl chloride+Magnesium→3,3-Dimethylpropyl magnesium chloride

Industrial Production Methods

In industrial settings, the preparation of 3,3-dimethylpropyl magnesium chloride follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems helps in maintaining the inert atmosphere and controlling the reaction parameters.

Análisis De Reacciones Químicas

Types of Reactions

magnesium;2-methylbutane;chloride undergoes several types of chemical reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes and ketones) to form secondary and tertiary alcohols.

Substitution Reactions: Can replace halides in organic molecules to form new carbon-carbon bonds.

Reduction Reactions: Can reduce certain functional groups, such as esters, to alcohols.

Common Reagents and Conditions

Carbonyl Compounds: Aldehydes and ketones are common reagents that react with 3,3-dimethylpropyl magnesium chloride to form alcohols.

Halides: Organic halides can be used in substitution reactions to form new carbon-carbon bonds.

Solvents: Anhydrous solvents like THF are commonly used to dissolve the reagents and facilitate the reactions.

Major Products Formed

Alcohols: Secondary and tertiary alcohols are formed when 3,3-dimethylpropyl magnesium chloride reacts with aldehydes and ketones.

New Carbon-Carbon Bonds: Formed through substitution reactions with organic halides.

Aplicaciones Científicas De Investigación

magnesium;2-methylbutane;chloride has a wide range of applications in scientific research:

Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: Employed in the preparation of polymers and other advanced materials.

Biological Research: Utilized in the synthesis of biologically active compounds for drug discovery and development.

Industrial Chemistry: Used in the large-scale production of various chemicals and intermediates.

Mecanismo De Acción

The mechanism of action of 3,3-dimethylpropyl magnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium atom acts as a Lewis acid, stabilizing the negative charge on the carbon atom and facilitating the nucleophilic attack.

Comparación Con Compuestos Similares

Grignard reagents vary in reactivity, solubility, and applications based on their organic substituents. Below is a detailed comparison of magnesium;2-methylbutane;chloride with analogous organomagnesium compounds:

Table 1: Comparative Analysis of Grignard Reagents

Key Findings :

Reactivity :

- tert-AmylMgCl exhibits moderate reactivity due to steric hindrance from the bulky tert-amyl group, making it less nucleophilic than methyl or phenyl variants. This property is advantageous in selective alkylations where over-reactivity must be avoided .

- MethylMgCl is highly reactive, suitable for rapid additions to electrophilic substrates (e.g., ketones), but prone to side reactions without careful temperature control .

Solubility :

- tert-AmylMgCl dissolves readily in THF and ethers, similar to phenyl and benzyl derivatives. MethylMgCl, however, precipitates in polar solvents unless stabilized .

Thermal Stability :

- Bulky groups in tert-AmylMgCl enhance stability during reflux conditions (e.g., 40–60°C in THF), whereas methyl and phenyl analogs require stricter temperature control to prevent decomposition .

Industrial Use :

- tert-AmylMgCl is preferred in fine chemical synthesis for introducing branched alkyl chains, while p-ChlorobenzylMgCl is utilized in high-value polymer modifications .

Table 2: Thermo-Physical Properties of Selected Grignard Reagents

| Compound | Melting Point (°C) | Decomposition Temp (°C) | Solubility in THF (g/100 mL) |

|---|---|---|---|

| tert-AmylMgCl | -20 (solution) | 120 | >50 |

| MethylMgCl | 44–46 | 80 | <10 |

| PhenylMgBr | -15 (solution) | 110 | 40 |

Research Insights :

- Steric Effects : The tert-amyl group in tert-AmylMgCl reduces reaction rates but improves selectivity in multi-step syntheses, as observed in stereoselective aldol reactions .

- Safety : Bulkier Grignard reagents like tert-AmylMgCl are less prone to spontaneous ignition compared to methyl variants, simplifying large-scale handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.